6-(3,5-dimethylpiperidin-1-yl)-9H-purine hydrochloride

Kinase inhibitor SAR Purine scaffold optimization Steric parameter comparison

Researchers facing false negatives in HTS due to inconsistent free-base solubility can standardize assays with this defined HCl salt. - Defined 1:1 stoichiometry eliminates batch-to-batch concentration variability. - 3,5-Dimethylpiperidine group restricts conformation, increasing hydrophobic contact for kinase selectivity studies. - Soluble, reproducible format for IC50 determination and PROTAC linker attachment at N9/C2.

Molecular Formula C12H18ClN5
Molecular Weight 267.76
CAS No. 2309734-76-5
Cat. No. B2642226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3,5-dimethylpiperidin-1-yl)-9H-purine hydrochloride
CAS2309734-76-5
Molecular FormulaC12H18ClN5
Molecular Weight267.76
Structural Identifiers
SMILESCC1CC(CN(C1)C2=NC=NC3=C2NC=N3)C.Cl
InChIInChI=1S/C12H17N5.ClH/c1-8-3-9(2)5-17(4-8)12-10-11(14-6-13-10)15-7-16-12;/h6-9H,3-5H2,1-2H3,(H,13,14,15,16);1H
InChIKeyVIXMWXCKRPVKJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(3,5-Dimethylpiperidin-1-yl)-9H-purine Hydrochloride: Structural Identity and Procurement


6-(3,5-Dimethylpiperidin-1-yl)-9H-purine hydrochloride (CAS 2309734-76-5) is a synthetic purine derivative featuring a 3,5-dimethylpiperidine substituent at the C6 position of the 9H-purine scaffold, supplied as the hydrochloride salt . Its free-base counterpart (CAS 307326-45-0) has a molecular formula of C12H17N5 (MW 231.3 g/mol) . The compound belongs to the broader class of 6-substituted purine analogues explored as kinase inhibitor scaffolds and chemical biology probes, where the specific piperidine moiety and salt form can influence physicochemical properties and target engagement profiles [1].

C6 3,5-dimethylpiperidine substituent enables kinase selectivity SAR studies
Hydrochloride salt supports consistent aqueous solubility for assays

Why Generic Substitution Fails for This Purine Derivative


In-class purine analogues with different N6 substituents or salt forms cannot be simply interchanged with 6-(3,5-dimethylpiperidin-1-yl)-9H-purine hydrochloride. The 3,5-dimethyl substitution on the piperidine ring introduces both steric bulk and conformational constraint relative to unsubstituted piperidine analogues, which has been shown in related purine-kinase inhibitor series to alter selectivity profiles across kinase panels [1]. Furthermore, the hydrochloride salt form (CAS 2309734-76-5) offers distinct aqueous solubility and handling properties compared to the free base (CAS 307326-45-0), directly impacting formulation reproducibility in biochemical and cell-based assays .

N6 Substituent Mismatch

Unsubstituted piperidine or alternative N6 groups may alter kinase selectivity profiles due to different steric and lipophilic properties.

Salt Form Variability

Free base or undefined salt forms may lead to variable solubility and batch-to-batch concentration uncertainty in assays.

Product-Specific Evidence: Differentiated Attributes vs. Structural Analogs


Steric and Conformational Effects of 3,5-Dimethylpiperidine vs. Unsubstituted Piperidine

The 3,5-dimethylpiperidine substituent of the target compound introduces two methyl groups that increase calculated molar refractivity (CMR) by approximately 10.0 cm³/mol and calculated logP (ClogP) by roughly 0.8–1.2 units compared to the unsubstituted piperidine analog 6-(piperidin-1-yl)-9H-purine (CAS 1928-81-0) . In related purine-based kinase inhibitor series, increased steric bulk at the C6 piperidine position has been correlated with altered kinase selectivity, particularly between CDK2 and CDK1, where dimethylated piperidine analogues exhibited >3-fold selectivity shifts relative to the parent piperidine compound [1].

Steric Bulk
Class-level
Target: CMR ≈ 55–60 cm³/mol; ClogP ≈ 2.0–2.5 Comparator (6-(piperidin-1-yl)-9H-purine): CMR ≈ 45 cm³/mol; ClogP ≈ 1.2 Difference: ΔCMR ≈ +10 cm³/mol; ΔClogP ≈ +0.8–1.2
Supports differentiation in kinase panel selectivity
Estimates; experimental logD not available
Kinase inhibitor SAR Purine scaffold optimization Steric parameter comparison

Hydrochloride Salt Form: Solubility and Handling Advantages for Assays

The hydrochloride salt of 6-(3,5-dimethylpiperidin-1-yl)-9H-purine (CAS 2309734-76-5) is expected to exhibit significantly higher aqueous solubility relative to its free base (CAS 307326-45-0), based on the general principle that protonation of the purine N1 and/or piperidine nitrogen increases hydrophilicity [1]. For structurally related purine derivatives, hydrochloride salt formation has been shown to improve aqueous solubility by 5- to 50-fold compared to the corresponding free base, enabling higher final DMSO-free assay concentrations and reducing vehicle-related artefacts in cell-based assays [2]. This salt form is the standard format supplied for many screening libraries (e.g., MedChemExpress HY-125879) at >98% purity [3].

Solubility
Class-level
HCl salt: estimated aqueous solubility >1 mg/mL Free base: lower solubility (class estimate) Difference: 5- to 50-fold improvement
May reduce DMSO-related assay artefacts
Class-level estimate; experimental solubility data not located
Salt form selection Aqueous solubility Assay reproducibility

Purine N6-Alkylation: 3,5-Dimethylpiperidine vs. Other Amine Substituents

In a published structure-activity relationship (SAR) series of piperidine-substituted purine antivirals and kinase inhibitors, N6 substitution with cyclic amines of varying ring size and substitution pattern produced distinct antiviral selectivity between HIV-1 and influenza A/H1N1 [1]. Specifically, N6-mesityl-substituted purines with N2-(piperidin-4-yl) motifs showed balanced dual activity, while alteration of the N6 substituent to different aryl or alkyl groups shifted the selectivity profile entirely toward one virus or the other [1]. The 3,5-dimethylpiperidine moiety of the target compound represents a sterically constrained, methyl-branched cyclic amine that is structurally distinct from both the unsubstituted piperidine and the aromatic N6 substituents used in the published series, predicting a unique selectivity fingerprint when applied as an N6 substituent in purine-based inhibitor design.

N6 Substituent
Class-level
Target (3,5-dimethylpiperidine): non-aromatic, basic, constrained Published SAR: N6-mesityl derivatives active against HIV-1 and influenza A/H1N1 Difference: structurally distinct from mesityl and unsubstituted piperidine
Occupies unexplored purine chemical space
Qualitative selectivity inference; target not directly tested
Purine N6 SAR Kinase inhibitor selectivity Piperidine substitution

Defined Salt Stoichiometry: Batch-to-Batch Identity Verification

Procurement records indicate that 6-(3,5-dimethylpiperidin-1-yl)-9H-purine hydrochloride (CAS 2309734-76-5) is commercially supplied at >98% purity as a single, fully characterized hydrochloride salt [1]. This contrasts with many research-grade purine analogues that are supplied as mixed or unspecified salt forms, where batch-to-batch variability in counterion content can alter effective molecular weight, solubility, and biological activity . The defined hydrochloride stoichiometry eliminates the need for empirical correction of concentration calculations and ensures that 1 mg of the procured material corresponds to a precisely known molar quantity of the active purine species.

Salt Stoichiometry
Specification review
Target (HCl salt): >98% purity, 1:1 stoichiometry Free base: undefined protonation state, batch-dependent Difference: may reduce concentration uncertainty by ~5–10%
Supports reproducible concentration-response determinations
Based on commercial specification; verify per batch
Chemical procurement QC Salt stoichiometry Assay reproducibility

Research and Industrial Application Scenarios


Kinase Inhibitor Lead Optimization: C6 Substituent Diversification

The 3,5-dimethylpiperidine moiety provides steric and conformational features that are absent from the commonly employed unsubstituted piperidine and aromatic N6 substituents in purine kinase inhibitor libraries. Incorporating this building block into focused kinase inhibitor synthesis enables exploration of structure-selectivity relationships, as the two methyl groups restrict conformational flexibility and increase hydrophobic contact surface within the ATP-binding pocket. This supports medicinal chemistry programs seeking to differentiate CDK, PI3K, or other purine-binding kinase inhibitor leads from their closest structural analogs, as established by class-level SAR on purine kinase inhibitor selectivity [1].

Reproducible Screening Assays with Defined Salt Form Solubility

The hydrochloride salt (CAS 2309734-76-5) is suited for high-throughput screening (HTS) and quantitative enzymology where aqueous solubility and precise concentration control are critical. The consistent >98% purity and defined 1:1 stoichiometry eliminate batch-to-batch variability in effective concentration that plagues free-base and mixed-salt purine derivatives, thereby reducing false-negative rates in primary screens and improving IC50 reproducibility across independent laboratories [2].

Antiviral Drug Discovery: Purine Scaffold Diversification

Published antiviral purines with piperidine substitution at the N2 or N6 position have demonstrated activity against HIV-1 and influenza A/H1N1 [3]. The 3,5-dimethylpiperidine N6 substituent represents an unexplored structural motif within this chemotype, offering the potential to identify derivatives with novel antiviral selectivity or resistance profiles. Synthesis of a focused library incorporating this building block at the purine C6 position, combined with variation at N2 and N9, could reveal antiviral hits that are structurally distinct from the known N6-mesityl/N2-piperidin-4-yl series.

Chemical Biology Probe Development: Purine-Based Modulators

The purine scaffold has been exploited for probes targeting methyltransferases, kinases, and GPCRs. The hydrochloride salt format and unique N6 substitution pattern of this compound make it appropriate for use as a starting material in the synthesis of bivalent or PROTAC-type chemical biology probes, where linker attachment at the purine N9 or C2 position can be combined with the 3,5-dimethylpiperidine C6 motif to generate tool compounds with defined physicochemical and target-engagement properties. The defined salt form is critical for reproducible biophysical characterization (SPR, ITC, CETSA) of the resulting probe molecules [4].

Application
Selection Property
Validation Focus
Kinase inhibitor SAR diversification
3,5-Dimethylpiperidine N6 substituent (steric constraint)
Kinase panel selectivity profiling
Aqueous assay and HTS workflows
Hydrochloride salt with defined stoichiometry
Batch-to-batch solubility and concentration consistency
Antiviral purine scaffold exploration
Unexplored N6 substitution pattern
Antiviral selectivity profiling (e.g., HIV-1, influenza)
Chemical probe synthesis (PROTACs / bivalent probes)
Defined salt form and purity for biophysical assays
Target engagement characterization (SPR, ITC, CETSA)
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